molecular formula C22H27N3O4 B2950233 N1-(2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941870-97-9

N1-(2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2950233
CAS No.: 941870-97-9
M. Wt: 397.475
InChI Key: OTCSPASPCYAPNJ-UHFFFAOYSA-N
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Description

N1-(2-Methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The molecule features:

  • N2-substituent: A 2-morpholino-2-(p-tolyl)ethyl group, combining a morpholine ring (a six-membered amine-containing heterocycle) with a p-tolyl (para-methylphenyl) moiety. This structure may enhance solubility and modulate receptor binding.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-7-9-17(10-8-16)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)28-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCSPASPCYAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Functional Groups

Below is a comparative analysis of key oxalamide derivatives, focusing on substituent effects and applications:

Compound Name N1 Substituent N2 Substituent Key Applications/Findings References
Target Compound 2-Methoxyphenyl 2-Morpholino-2-(p-tolyl)ethyl Not explicitly reported; inferred potential in flavoring or enzyme modulation. N/A
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; globally approved for reducing MSG in foods. NOEL: 100 mg/kg/day.
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Synthetic intermediate; 35% yield. Potential for antimicrobial activity.
GMC-6 1,3-Dioxoisoindolin-2-yl p-Tolyl Antimicrobial activity (in vitro); synthesized via THF recrystallization.
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent; shares metabolic pathways with S334. NOEL: 100 mg/kg/day.
N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (4) Adamant-1-yl Benzyloxy Inhibitor of soluble epoxide hydrolase; >90% purity.

Key Findings and Trends

  • 16.101 demonstrate that pyridyl and methoxybenzyl groups enhance umami taste receptor (hTAS1R1/hTAS1R3) activation. The target compound’s p-tolyl and morpholino groups may similarly influence receptor binding but require validation .
  • Toxicity Profiles: Structurally related oxalamides exhibit high safety margins. For example, S336 has a NOEL of 100 mg/kg/day, providing a 500 million-fold safety margin over estimated human exposure (0.0002 µg/kg/day) . The morpholino group in the target compound may alter metabolic stability compared to pyridyl analogues.
  • Antimicrobial Activity : GMC-6 (p-tolyl-substituted) and GMC-5 (4-methoxyphenyl) show that electron-donating substituents (e.g., methoxy, methyl) enhance bioactivity, suggesting the target compound’s p-tolyl group could confer similar properties .
  • Enzyme Inhibition: Adamantane- and benzyloxy-substituted oxalamides (e.g., compound 4) inhibit cytochrome P450 and epoxide hydrolases, highlighting the role of bulky substituents in enzyme interaction. The target compound’s morpholino group may mimic these effects .

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